molecular formula C11H17NO2 B13309926 2-(Piperidin-2-yl)cyclohexane-1,3-dione

2-(Piperidin-2-yl)cyclohexane-1,3-dione

Cat. No.: B13309926
M. Wt: 195.26 g/mol
InChI Key: PDGNOANWNYXCBV-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)cyclohexane-1,3-dione is a compound that features a piperidine ring fused to a cyclohexane-1,3-dione moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds . The unique structure of this compound makes it an interesting subject for research in synthetic organic chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-yl)cyclohexane-1,3-dione can be achieved through several methods. One common approach involves the reaction of 1,3-cyclohexanedione with piperidine under basic conditions. For instance, a slurry of 1,3-cyclohexanedione, potassium carbonate, and acetonitrile can be stirred at room temperature to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-2-yl)cyclohexane-1,3-dione is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-piperidin-2-ylcyclohexane-1,3-dione

InChI

InChI=1S/C11H17NO2/c13-9-5-3-6-10(14)11(9)8-4-1-2-7-12-8/h8,11-12H,1-7H2

InChI Key

PDGNOANWNYXCBV-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2C(=O)CCCC2=O

Origin of Product

United States

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